molecular formula C9H7BrN2O2 B1523494 methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1167055-69-7

methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No. B1523494
M. Wt: 255.07 g/mol
InChI Key: ASIOHJVXERFKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate” is a chemical compound with the molecular formula CHBrNO . It is a derivative of pyrrolopyridine, a bicyclic heterocyclic compound . Pyrrolopyridines are of significant interest in medicinal chemistry due to their close similarity with the purine bases adenine and guanine .

Scientific Research Applications

Synthesis Techniques and Strategies

  • Azirine-Based Synthesis : Azirine strategies are employed for synthesizing trifluoromethyl-substituted aminopyrroles, which are precursors for various pyrrolopyridine derivatives (Khlebnikov et al., 2018).

  • Palladium-Catalyzed Couplings : Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate derivatives are synthesized using palladium-catalyzed couplings and intramolecular cyclizations, contributing to the development of complex pyridine ring systems (Calhelha & Queiroz, 2010).

  • Phosphine-Catalyzed Annulation : This approach is used for creating highly functionalized tetrahydropyridines, demonstrating the versatility of pyrrolopyridine structures in complex molecular synthesis (Zhu et al., 2003).

Novel Compounds and Derivatives

  • Pyrrolopyridine Analogs : Synthesis of pyrrolopyridine analogs, like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, reveals the potential for developing new compounds with varying biological activities (Toja et al., 1986).

  • Imidazole Synthesis Using Ionic Liquids : Ionic liquids like N-methyl-2-pyrrolidonium hydrogen sulfate are utilized for synthesizing highly substituted imidazoles, showcasing the adaptability of pyrrolopyridine structures in heterocyclic chemistry (Shaterian & Ranjbar, 2011).

  • Synthesis of Pyrazole Derivatives : Pyrazole-3-one derivatives synthesized from pyrrolopyridine compounds exhibit selectivity in cytotoxicity against tumor cell lines, indicating potential pharmaceutical applications (Huang et al., 2017).

  • Bromination of Pyrroles : Electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles, including pyrrolopyridine derivatives, is used for synthesizing bromopyrroles with potential applications in natural product synthesis and biomimetic conditions (Wischang & Hartung, 2011).

properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)4-12-6(7)2-3-11-8/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIOHJVXERFKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210538
Record name Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

CAS RN

1167055-69-7
Record name Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Reactant of Route 2
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.